molecular formula C7H3N3O2 B1388439 3,4-dinitrosobenzonitrile CAS No. 1192263-84-5

3,4-dinitrosobenzonitrile

Cat. No.: B1388439
CAS No.: 1192263-84-5
M. Wt: 161.12 g/mol
InChI Key: LADGBQYIOVAFJN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-dinitrosobenzonitrile typically involves nitration reactions. One common method is the nitration of benzonitrile derivatives under controlled conditions.

Chemical Reactions Analysis

3,4-dinitrosobenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3,4-dinitrosobenzonitrile is used in various scientific research applications, including:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: It is used in proteomics research to study protein interactions.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-dinitrosobenzonitrile involves its interaction with molecular targets in biological systems. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .

Comparison with Similar Compounds

3,4-dinitrosobenzonitrile can be compared with other nitrobenzenes and benzonitrile derivatives. Similar compounds include:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.

Properties

IUPAC Name

3,4-dinitrosobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O2/c8-4-5-1-2-6(9-11)7(3-5)10-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADGBQYIOVAFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312660
Record name 3,4-Dinitrosobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192263-84-5
Record name 3,4-Dinitrosobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192263-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dinitrosobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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